molecular formula C10H6INO2Se B14434185 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione CAS No. 77144-01-5

5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione

Cat. No.: B14434185
CAS No.: 77144-01-5
M. Wt: 378.03 g/mol
InChI Key: QLWKCDASVLCBDR-VMPITWQZSA-N
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Description

5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione: is a heterocyclic compound that contains selenium, iodine, and a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of 3-iodobenzaldehyde with selenazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as recrystallization or chromatography for purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione has been investigated for its potential as an anticancer agent. The presence of selenium is known to enhance the biological activity of compounds, making them more effective in targeting cancer cells .

Industry: The compound’s unique properties make it a candidate for use in the development of new materials, such as semiconductors or photovoltaic cells. Its ability to undergo various chemical reactions also makes it useful in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism by which 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with cellular proteins and enzymes, potentially inhibiting their function. The presence of selenium allows the compound to generate reactive oxygen species (ROS), which can induce oxidative stress in cells, leading to cell death. This mechanism is particularly relevant in the context of its anticancer activity .

Comparison with Similar Compounds

Uniqueness: The presence of selenium in 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione distinguishes it from other similar compounds. Selenium imparts unique chemical and biological properties, such as enhanced reactivity and potential anticancer activity, making this compound particularly valuable in research and industrial applications .

Properties

CAS No.

77144-01-5

Molecular Formula

C10H6INO2Se

Molecular Weight

378.03 g/mol

IUPAC Name

(5E)-5-[(3-iodophenyl)methylidene]-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C10H6INO2Se/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+

InChI Key

QLWKCDASVLCBDR-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=C/2\C(=O)NC(=O)[Se]2

Canonical SMILES

C1=CC(=CC(=C1)I)C=C2C(=O)NC(=O)[Se]2

Origin of Product

United States

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